molecular formula C10H12N2O B1363929 3-(3-Methoxy-phenylamino)-propionitrile CAS No. 26424-07-7

3-(3-Methoxy-phenylamino)-propionitrile

Cat. No. B1363929
CAS RN: 26424-07-7
M. Wt: 176.21 g/mol
InChI Key: SJJLNXJJMNKZKF-UHFFFAOYSA-N
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Description

3-(3-Methoxy-phenylamino)-propionitrile, also known as MPAP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. MPAP belongs to the class of compounds known as phenylpropionamides and has been shown to have significant effects on the central nervous system.

Scientific Research Applications

Building Blocks for Bioactive Natural Products

Phenol derivatives, such as 3-(3-Methoxy-phenylamino)-propionitrile, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Conducting Polymers

The compound can be used in the synthesis of conducting polymers. These polymers have a wide range of applications, including in the electronics industry .

Plastics, Adhesives, and Coatings

3-(3-Methoxy-phenylamino)-propionitrile is used in various industries, including plastics, adhesives, and coatings . It improves these materials’ thermal stability and flame resistance .

Antioxidants

The compound has applications as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Ultraviolet Absorbers

3-(3-Methoxy-phenylamino)-propionitrile can be used as an ultraviolet absorber . This makes it useful in products that require protection from the harmful effects of UV radiation .

Flame Retardants

The compound is used as a flame retardant . Flame retardants are substances that are added to materials to prevent the start or slow the growth of fire .

Anti-tumor and Anti-inflammatory Effects

3-(3-Methoxy-phenylamino)-propionitrile has potential biological activities, including anti-tumor and anti-inflammatory effects . This makes it a subject of interest in medical research .

Synthesis of Complex m-Aryloxy Phenols

Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols using 3-(3-Methoxy-phenylamino)-propionitrile . These complex m-aryloxy phenols have functional groups, such as esters, nitriles, and halogens, that impart specific properties .

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .

Mode of Action

For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the interaction of organoboron reagents with palladium . The compound may interact with its targets in a similar manner, leading to changes in the targets’ function .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects.

Pharmacokinetics

A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥12% . This suggests that 3-(3-Methoxy-phenylamino)-propionitrile may have similar ADME properties, which could impact its bioavailability.

Result of Action

Compounds with similar structures have been found to have diverse biological activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.

Action Environment

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which may be similar to the mode of action of 3-(3-Methoxy-phenylamino)-propionitrile, is influenced by factors such as reaction conditions and the stability of the organoboron reagent .

properties

IUPAC Name

3-(3-methoxyanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11/h2,4-5,8,12H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJLNXJJMNKZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367872
Record name 3-(3-Methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26424-07-7
Record name 3-(3-Methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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